Metallic Conductor vs. Narrow-Gap Semiconductor
CrSi exhibits a high density of states (DOS) at the Fermi energy (EF), characteristic of a metallic conductor, whereas CrSi₂ possesses a narrow indirect band gap of approximately 0.35 eV, making it a p-type degenerate semiconductor [1]. Valence-band photoemission spectroscopy confirms that in CrSi, the Cr 3d states contribute a substantial DOS at EF, a feature absent in CrSi₂ because the Fermi level falls within the band gap [1]. This difference is a first-order materials design parameter: CrSi cannot be replaced by CrSi₂ in applications requiring ohmic conduction without a thermally activated carrier population [2].
| Evidence Dimension | Electronic ground state and density of states at Fermi energy |
|---|---|
| Target Compound Data | CrSi: metallic, high DOS at EF; no band gap |
| Comparator Or Baseline | CrSi₂: p-type degenerate semiconductor; indirect band gap Eg ≈ 0.35 eV; Fermi level lies within the gap |
| Quantified Difference | Qualitative categorical difference in conduction mechanism (metallic vs. thermally activated semiconducting); CrSi₂ resistivity is ~25–365× higher depending on morphology (2×10⁻⁴ Ω·cm vs. 5×10⁻³ to 0.073 Ω·cm) |
| Conditions | Valence-band and core-level photoemission spectroscopy (UPS, XPS) on Cr/Si(111) annealed interfaces; LEED characterization of epitaxial domains |
Why This Matters
For thin-film metallic interconnects, ohmic contacts, or conductive composite phases, only CrSi provides intrinsic metallic conduction; CrSi₂ would introduce a semiconducting barrier, fundamentally altering device performance.
- [1] Wetzel, P., Pirri, C., Peruchetti, J. C., Bolmont, D., & Gewinner, G. (1987). "Formation of CrSi and CrSi₂ upon annealing of Cr overlayers on Si(111)." Physical Review B, 35(11), 5880–5883. DOI: 10.1103/PhysRevB.35.5880. View Source
- [2] INIS Repository record, epitaxial CrSi₂ film on Si(111): "CrSi₂ is a p-type degenerate semiconductor. The electrical resistivity at room temperature was ∼5×10⁻³ Ω·cm, and the energy band gap deduced from the temperature dependence of resistivity was ∼0.3 eV." (Translated record, RN:34074512). View Source
